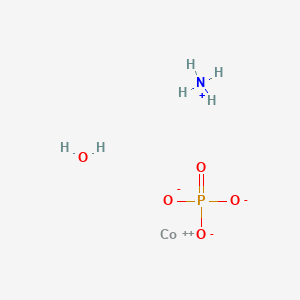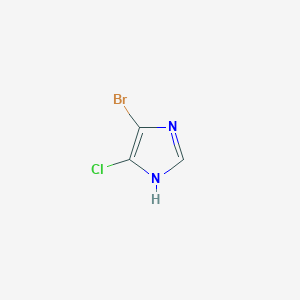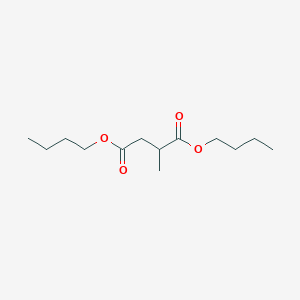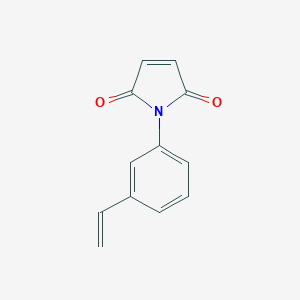
1-(3-Ethenylphenyl)-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Ethenylphenyl)-1H-pyrrole-2,5-dione, also known as EPD, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound has been synthesized using different methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
作用機序
The mechanism of action of 1-(3-Ethenylphenyl)-1H-pyrrole-2,5-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that regulates various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce the production of inflammatory cytokines and chemokines, which play a crucial role in various inflammatory diseases. This compound has also been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses. Moreover, this compound has been shown to have a neuroprotective effect and can protect neurons from oxidative stress-induced damage.
実験室実験の利点と制限
1-(3-Ethenylphenyl)-1H-pyrrole-2,5-dione has several advantages for lab experiments, including its ease of synthesis and low cost. This compound can be synthesized using simple methods and is relatively inexpensive compared to other compounds used in scientific research. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
1-(3-Ethenylphenyl)-1H-pyrrole-2,5-dione has several potential future directions for scientific research. One potential direction is the development of this compound-based drugs for the treatment of inflammatory diseases, cancer, and viral infections. Another potential direction is the investigation of the mechanism of action of this compound to understand its biochemical and physiological effects in more detail. Moreover, future research could explore the potential use of this compound in combination with other compounds to enhance its therapeutic effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound has anti-inflammatory, anti-cancer, and anti-viral properties and has been shown to inhibit the activity of various enzymes and signaling pathways. This compound has several advantages for lab experiments, including its ease of synthesis and low cost. However, this compound has some limitations for lab experiments, including its low solubility in water and potential toxicity at high concentrations. Future research could explore the potential use of this compound in the development of new drugs for the treatment of various diseases.
合成法
1-(3-Ethenylphenyl)-1H-pyrrole-2,5-dione can be synthesized using various methods, including the reaction of 3-acetyl-1,4-dihydropyrrole-2,5-dione with ethyl vinyl ether in the presence of sodium hydride. Another method involves the reaction of 3-acetyl-1,4-dihydropyrrole-2,5-dione with acetic anhydride and acetic acid in the presence of sodium acetate. The yield of this compound obtained using these methods is around 60-70%.
科学的研究の応用
1-(3-Ethenylphenyl)-1H-pyrrole-2,5-dione has been studied for its potential use in various scientific research applications, including its anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been found to inhibit the production of inflammatory cytokines and chemokines, which play a crucial role in various inflammatory diseases. Studies have also shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. Moreover, this compound has been shown to have anti-viral properties and can inhibit the replication of certain viruses.
特性
| 19007-92-2 | |
分子式 |
C12H9NO2 |
分子量 |
199.2 g/mol |
IUPAC名 |
1-(3-ethenylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C12H9NO2/c1-2-9-4-3-5-10(8-9)13-11(14)6-7-12(13)15/h2-8H,1H2 |
InChIキー |
CGBJEUYTEGUTIK-UHFFFAOYSA-N |
SMILES |
C=CC1=CC(=CC=C1)N2C(=O)C=CC2=O |
正規SMILES |
C=CC1=CC(=CC=C1)N2C(=O)C=CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



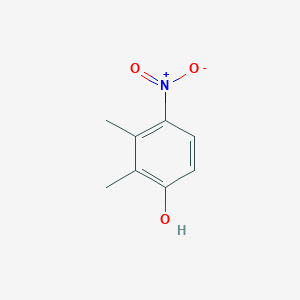
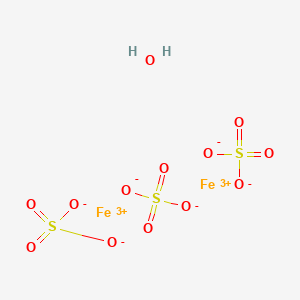

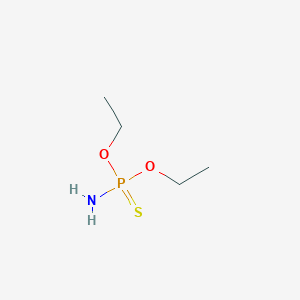
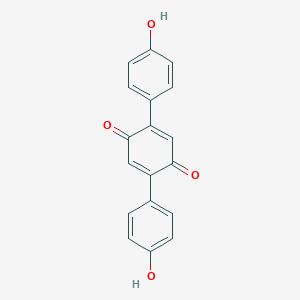

![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B102824.png)

